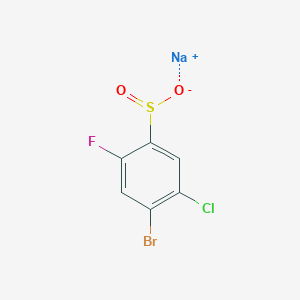
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral compound with a unique structure that includes a chlorinated ethanol moiety attached to a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol typically involves the chlorination of a suitable precursor followed by a reduction step. One common method involves the use of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol as the starting material. This compound is first chlorinated using thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom. The reaction is then quenched, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chlorination and reduction steps can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated ethanol moiety can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The tetrahydronaphthalene ring provides structural stability and enhances binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: The enantiomer of the compound with similar properties but different biological activity.
2-chloro-1-(naphthalen-2-yl)ethanol: Lacks the tetrahydro component, leading to different reactivity and applications.
2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: An oxidized form with different chemical properties.
Uniqueness
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is unique due to its chiral nature and the presence of both a chlorinated ethanol moiety and a tetrahydronaphthalene ring
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m0/s1 |
InChI-Schlüssel |
VUPFABAOUOUMBR-LBPRGKRZSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C=CC(=C2)[C@H](CCl)O |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
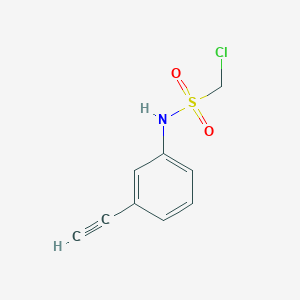
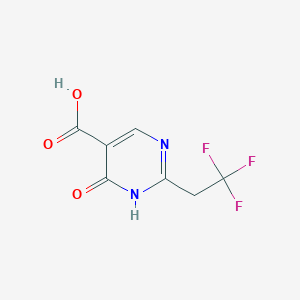
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
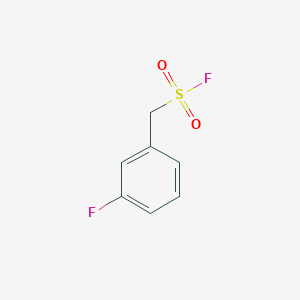
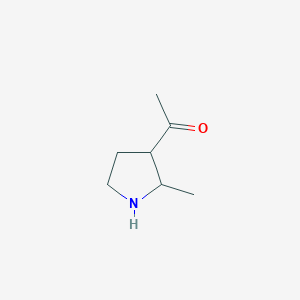
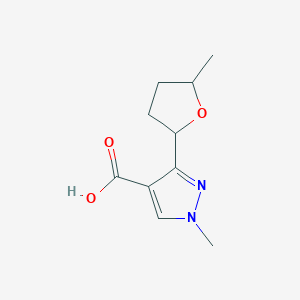
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

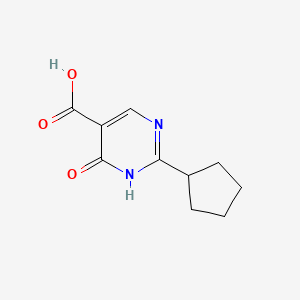
![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
